molecular formula C10H11ClN2O B1419109 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 1145670-41-2

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No. B1419109
M. Wt: 210.66 g/mol
InChI Key: CSUQSNUYNQSETD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound is a derivative of benzodiazole, which is a heterocyclic compound. Benzodiazole contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 208.65 .

Scientific Research Applications

1. Antimicrobial Activity

  • Results : Among the different derivatives, some compounds exhibited good antimicrobial potential .

2. Antitumor Activity

  • Results : The synthesized compounds demonstrated antitumor potential against specific cancer cell lines .

3. Corrosion Inhibition

  • Summary : Telmisartan, a derivative containing the 1,3-diazole ring, acts as a cathodic type inhibitor for mild steel corrosion. It adsorbs at the metallic/electrolyte surfaces, as revealed by polarization and electrochemical impedance spectroscopy (EIS) studies .
  • Results : Telmisartan effectively inhibits mild steel corrosion by forming an adsorbate layer .

4. Drug Development

  • Results : Several drugs with 1,3-diazole moieties are successfully used in clinical practice .

5. Biological Activities

  • Results : The derivatives of 1,3-diazole have shown promising pharmacological properties .

6. Reference Standards

  • Results : Reliable reference standards aid in quality control and research .

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

1-(6-chloro-1-methylbenzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQSNUYNQSETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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